furan-2-yl{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone
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Overview
Description
1-(FURAN-2-CARBONYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that features a furan ring, a pyrrolopyrimidine core, and a piperazine moiety
Preparation Methods
The synthesis of 1-(FURAN-2-CARBONYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the furan-2-carbonyl group: This step may involve acylation reactions using furan-2-carbonyl chloride.
Introduction of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
1-(FURAN-2-CARBONYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to modify the pyrrolopyrimidine core or the furan ring.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkyl halides.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-(FURAN-2-CARBONYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE include:
- 1-(FURAN-2-CARBONYL)-3-(2-TRIFLUOROMETHYL-PHENYL)-THIOUREA
- 2-METHYL-FURAN-3-CARBOXYLIC ACID (2-BROMO-3-PHENYL-ALLYLIDENE)-HYDRAZIDE
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 1-(FURAN-2-CARBONYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its combination of the furan, pyrrolopyrimidine, and piperazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H25N5O2 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
furan-2-yl-[4-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H25N5O2/c1-20-7-5-10-22(17-20)33-18-23(21-8-3-2-4-9-21)25-26(29-19-30-27(25)33)31-12-14-32(15-13-31)28(34)24-11-6-16-35-24/h2-11,16-19H,12-15H2,1H3 |
InChI Key |
DZSOUULFJWSVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CO5)C6=CC=CC=C6 |
Origin of Product |
United States |
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